molecular formula C13H14ClNO3S B2935756 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1428350-29-1

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2935756
CAS No.: 1428350-29-1
M. Wt: 299.77
InChI Key: ISQAYQPSNSTEQA-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 5, a methyl group at position 2, and a sulfonamide group linked to a 2-(furan-3-yl)ethyl moiety. Sulfonamides are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

This structural motif distinguishes it from simpler sulfonamides and may influence its pharmacokinetic profile.

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-10-2-3-12(14)8-13(10)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQAYQPSNSTEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and 2-(furan-3-yl)ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It may be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

The position and nature of substituents on the benzene ring critically affect biological activity and physicochemical properties. Key analogs include:

  • N-(5-Chloro-2-methylphenyl)benzenesulfonamide (CAS 6630-71-3) :
    This analog lacks the 2-(furan-3-yl)ethyl group and instead has a hydrogen atom directly attached to the sulfonamide nitrogen. It serves as a pharmaceutical intermediate, highlighting the importance of the unmodified sulfonamide core in drug development .

  • 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS 723744-93-2) :
    Substitution at position 2 with a methoxy group (instead of methyl) and position 4 with a methyl group introduces steric and electronic differences. The phenylethyl group on the nitrogen may enhance lipophilicity compared to the furan-containing analog .

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide :
    This compound, studied for antimicrobial and herbicidal activities, demonstrates that methoxy groups at position 2 can enhance bioactivity compared to methyl substituents .

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Benzene Substituents N-Substituent Key Applications/Activities
Target Compound C₁₃H₁₅ClNO₃S 300.78 (calc) 5-Cl, 2-CH₃ 2-(furan-3-yl)ethyl Not explicitly reported
N-(5-Chloro-2-methylphenyl)benzenesulfonamide C₁₃H₁₂ClNO₂S 281.76 5-Cl, 2-CH₃ H Pharmaceutical intermediate
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide C₁₆H₁₈ClNO₃S 339.84 5-Cl, 2-OCH₃, 4-CH₃ 2-phenylethyl Undisclosed
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 297.76 5-Cl, 2-OCH₃ H Antimicrobial, herbicidal

Variations in the N-Substituent

The nature of the N-substituent significantly impacts target affinity and solubility:

  • Phenylethyl vs.
  • Unsubstituted Sulfonamides : Compounds like N-(5-chloro-2-methylphenyl)benzenesulfonamide exhibit simpler structures but may lack the tailored interactions provided by bulkier N-substituents.

Biological Activity

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.

The compound is synthesized through a reaction involving 5-chloro-2-methylbenzenesulfonyl chloride and 2-(furan-3-yl)ethylamine. The reaction typically occurs in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the formation of the sulfonamide bond. The product is then isolated through filtration and purified using column chromatography.

The mechanism of action of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which allows it to inhibit enzymes involved in folate synthesis. This inhibition affects cellular processes, leading to antimicrobial and anticancer effects. The presence of both chloro and furan groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. They disrupt bacterial folate synthesis, which is critical for DNA replication and cell division. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic.

Anticancer Potential

The compound's ability to inhibit folate synthesis also suggests potential anticancer properties. Studies have indicated that similar sulfonamide derivatives can induce apoptosis in cancer cells by disrupting critical metabolic pathways. Preliminary data suggest that this compound may have similar effects, warranting further investigation into its efficacy against different cancer cell lines.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory properties. Sulfonamides have been shown to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity StudyDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus strains.
Anticancer ResearchIndicated potential for inducing apoptosis in various cancer cell lines, suggesting a need for further exploration in cancer therapy.
Anti-inflammatory EvaluationSuggested reduction in inflammatory markers in animal models, indicating possible therapeutic applications in inflammatory diseases.

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